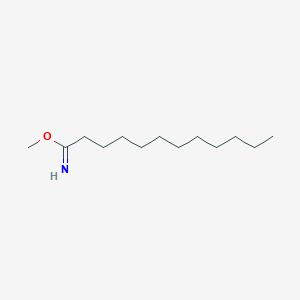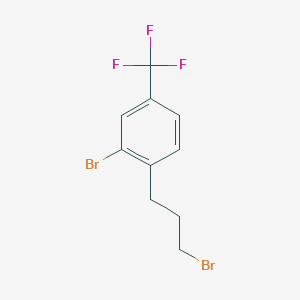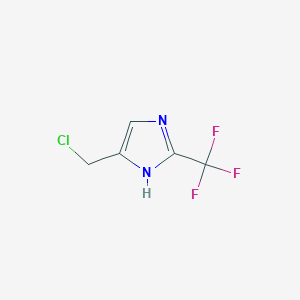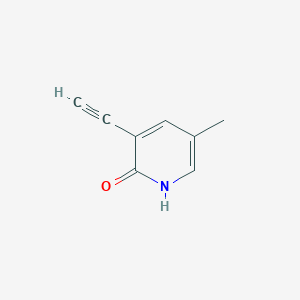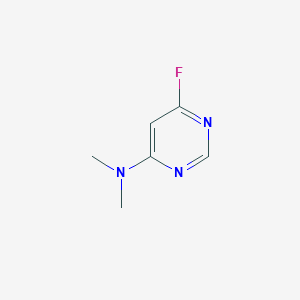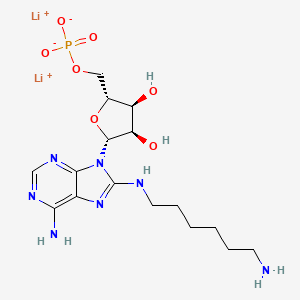![molecular formula C8H7Cl2NO B13119274 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of furo[2,3-b]pyridine, characterized by the presence of a chloromethyl group at the 5-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride typically involves multiple steps. One practical synthesis route starts from 6-hydroxynicotinic acid. The process includes a Heck coupling with ethylene, followed by an NCS-mediated oxidative cyclization and elimination sequence . Another method involves the use of commercially available methyl 2-furoate, which undergoes a series of ten steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve continuous flow processing, which allows for better control of reaction conditions and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chloromethyl group, leading to the formation of different products.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidative cyclization and various reducing agents for reduction reactions. The conditions for these reactions are typically optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of furo[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a key intermediate in the synthesis of HIV protease inhibitors, such as L-754,394.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for HIV protease inhibitors, the compound contributes to the inhibition of the protease enzyme, which is crucial for the replication of the HIV virus . The molecular pathways involved include the binding of the inhibitor to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)furo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloromethyl group.
5-(Hydroxymethyl)furo[2,3-b]pyridine: This compound has a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
5-(chloromethyl)furo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-7-1-2-11-8(7)10-5-6;/h1-3,5H,4H2;1H |
Clave InChI |
YISGPMNIZAOQOD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=NC=C(C=C21)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


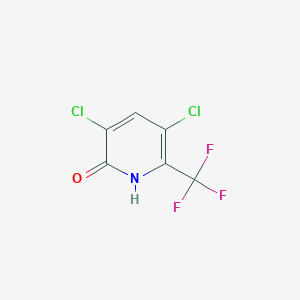

![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
